molecular formula C14H13NO3 B14407474 2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one CAS No. 87532-39-6

2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one

Cat. No.: B14407474
CAS No.: 87532-39-6
M. Wt: 243.26 g/mol
InChI Key: ODEZCCSLRNDOFT-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one is an organic compound that features a hydroxy group, a methoxy-substituted phenyl ring, and a pyridinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base, followed by reduction and hydrolysis steps. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one depends on its specific biological target. In general, compounds with similar structures may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1-(4-methoxyphenyl)ethan-1-one: Lacks the pyridinyl group, which may affect its biological activity.

    2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-3-yl)ethan-1-one: Similar structure but with the pyridinyl group in a different position, potentially leading to different interactions and activities.

Uniqueness

2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The combination of a methoxy-substituted phenyl ring and a pyridinyl group provides a distinct set of properties that can be exploited in various applications.

Properties

CAS No.

87532-39-6

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-hydroxy-1-(4-methoxyphenyl)-2-pyridin-4-ylethanone

InChI

InChI=1S/C14H13NO3/c1-18-12-4-2-10(3-5-12)13(16)14(17)11-6-8-15-9-7-11/h2-9,14,17H,1H3

InChI Key

ODEZCCSLRNDOFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C2=CC=NC=C2)O

Origin of Product

United States

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